Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This bioorthogonal reaction can be performed under physiological conditions without the need for a catalyst, making it highly efficient and biocompatible . The reaction conditions are mild, often carried out at room temperature and neutral pH, which helps in maintaining the stability of the product .
Industrial Production Methods
Industrial production of thiazolidine derivatives may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity. These methods also focus on improving the pharmacokinetic properties of the compounds .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can further undergo functionalization for various applications .
Scientific Research Applications
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation strategies to study and manipulate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of cellular processes. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are used in the treatment of diabetes mellitus type 2.
Rhodanine: A related bioactive species featuring one carbonyl and one thiocarbonyl group.
Oxazolidine: A sulfur analog of thiazolidine with similar structural features.
Uniqueness
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the quinolinyloxy group enhances its pharmacological activity and makes it a valuable scaffold for drug development .
Properties
CAS No. |
41288-24-8 |
---|---|
Molecular Formula |
C19H26N2OS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[5-(4,6-dimethylquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C19H26N2OS/c1-15-6-7-18-17(12-15)16(2)13-19(20-18)22-10-5-3-4-8-21-9-11-23-14-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3 |
InChI Key |
KLZXYEFMBIATFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCCCN3CCSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.